physical and chemical properties of 3-Bromo-5-chloroisonicotinic acid
physical and chemical properties of 3-Bromo-5-chloroisonicotinic acid
An In-depth Technical Guide to 3-Bromo-5-chloroisonicotinic Acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
3-Bromo-5-chloroisonicotinic acid is a halogenated pyridine carboxylic acid that serves as a pivotal building block in modern medicinal chemistry. Its trifunctional nature—a reactive carboxylic acid, a bromine atom amenable to cross-coupling reactions, and a chlorine atom that modulates electronic properties—makes it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, anticipated spectroscopic signatures, logical synthetic strategies, and core applications, with a particular focus on its role in the development of novel therapeutics. The content herein is curated for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
Molecular Structure and Physicochemical Properties
3-Bromo-5-chloroisonicotinic acid, also known as 3-Bromo-5-chloropyridine-4-carboxylic acid, possesses a pyridine ring substituted at the 3-, 4-, and 5-positions. The strategic placement of two different halogen atoms and a carboxylic acid group on the pyridine core imparts a unique combination of reactivity and structural rigidity.
The molecular formula for this compound is C₆H₃BrClNO₂.[1] This composition results in a molecular weight of approximately 236.45 g/mol .[1] While specific experimental data for this exact isomer is not broadly published, its properties can be reliably predicted based on closely related analogues and computational models.
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 3-Bromo-5-chloropyridine-4-carboxylic acid | Standard Nomenclature |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Appearance | Expected to be a white to beige solid | Based on related compounds[2] |
| Melting Point | Predicted: >230 °C | Analogous to 5-Bromo-2-chloroisonicotinic acid (235-237°C)[2] |
| Boiling Point | Predicted: >400 °C | Analogous to 5-Bromo-2-chloroisonicotinic acid (419.3°C)[2] |
| pKa | Predicted: 1.5 - 2.0 | The electron-withdrawing halogens increase acidity compared to isonicotinic acid (pKa ~3.5). Analogous to 5-Bromo-2-chloroisonicotinic acid (1.65)[2] |
| LogP | Predicted: 2.0 - 2.5 | Calculated based on structure; indicates moderate lipophilicity.[3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and hot alcohols. | General property of aromatic carboxylic acids. |
Synthesis and Chemical Reactivity
The synthesis of 3-Bromo-5-chloroisonicotinic acid is not commonly detailed in standard literature, but a logical pathway can be devised from readily available precursors, leveraging established heterocyclic chemistry principles.
Plausible Synthetic Pathway
A practical synthesis often starts with a pre-functionalized pyridine ring. One such approach could involve the selective halogenation of a suitable isonicotinic acid derivative, followed by functional group interconversion. The workflow below illustrates a conceptual synthetic route.
Caption: Conceptual synthetic workflows for 3-Bromo-5-chloroisonicotinic acid.
This causality is rooted in established aromatic substitution chemistry. The pyridine ring is electron-deficient, making electrophilic substitution challenging without activating groups or harsh conditions. Alternatively, starting with a substituted pyridine like 3-bromo-5-chloro-4-methylpyridine and oxidizing the methyl group is a highly effective and common strategy for producing pyridine carboxylic acids.[4]
Chemical Reactivity
The compound's reactivity is governed by its three functional groups:
-
Carboxylic Acid: Readily undergoes standard reactions such as esterification, conversion to the acid chloride (e.g., with thionyl chloride), and, most importantly for drug discovery, amide bond formation with amines using coupling agents like HATU or EDC.[5]
-
C-Br Bond: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira couplings, providing a powerful tool for molecular diversification.
-
C-Cl Bond: While less reactive than the C-Br bond in cross-coupling, the chlorine atom significantly influences the electronic properties of the ring. It can also be a site for nucleophilic aromatic substitution (SNAr) under specific conditions, although the ring's electron density makes this less favorable than in more electron-deficient systems.
Applications in Drug Discovery: A Versatile Scaffold
Halogenated heterocycles are privileged structures in medicinal chemistry, frequently found in kinase inhibitors and other targeted therapies.[6] 3-Bromo-5-chloroisonicotinic acid serves as a high-value intermediate, enabling the rapid construction of diverse compound libraries.
The strategic utility lies in its ability to act as a molecular "linchpin," connecting different pharmacophoric elements through orthogonal reactions.
Caption: Role as a trifunctional building block in drug candidate synthesis.
Causality in Application:
-
Expertise: Experienced medicinal chemists select such building blocks to explore structure-activity relationships (SAR) systematically. The carboxylic acid can be coupled to a panel of amines to probe one pocket of a target protein.
-
Experience: The bromine atom is then used to introduce diversity at another vector, exploring a different region of the binding site. This iterative and parallel synthesis approach accelerates the discovery of potent and selective drug candidates. Boron-containing compounds, particularly boronic acids, are increasingly vital in this process.[7]
Anticipated Spectroscopic Profile
-
¹H NMR: The pyridine ring has two remaining protons. Due to the anisotropic and electronic effects of the substituents, they are expected to appear as distinct singlets or narrow doublets (due to small ⁴JH-H coupling) in the aromatic region, likely between δ 8.0 and 9.0 ppm. The carboxylic acid proton will be a broad singlet, typically >10 ppm, unless exchanged with a deuterated solvent.
-
¹³C NMR: Six distinct carbon signals are expected. The carboxyl carbon (C=O) will be the most downfield signal (~160-170 ppm). The pyridine ring carbons will appear between ~120-160 ppm, with the carbons attached to the halogens (C-Br, C-Cl) showing characteristic shifts.
-
IR Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700-1725 cm⁻¹), C=N and C=C stretches from the aromatic ring (~1400-1600 cm⁻¹), and C-Cl/C-Br stretches in the fingerprint region (<800 cm⁻¹).[10]
-
Mass Spectrometry: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a distinctive M, M+2, M+4, and M+6 cluster, which is a definitive confirmation of the elemental composition.
Experimental Protocols: Self-Validating Methodologies
The following protocols describe standard, high-yielding transformations that are foundational to utilizing 3-Bromo-5-chloroisonicotinic acid. They are "self-validating" in that they represent industry-standard best practices for achieving the desired chemical transformation with high fidelity.
Protocol 1: Standard Amide Coupling
Objective: To couple the carboxylic acid with a primary or secondary amine.
-
Dissolution: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-Bromo-5-chloroisonicotinic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Activation: Add an amine coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes. The formation of the activated ester is the key to efficient coupling.
-
Amine Addition: Add the desired amine (1.05 eq) to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Suzuki Cross-Coupling
Objective: To functionalize the C-Br bond with a boronic acid.
-
Reagent Assembly: To a microwave vial, add 3-Bromo-5-chloroisonicotinic acid (or its corresponding ester/amide) (1.0 eq), the desired boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). The water is crucial for the catalytic cycle.
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes. Alternatively, heat conventionally at 80-100 °C for 6-18 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the coupled product.
Safety, Handling, and Storage
As a halogenated aromatic acid, 3-Bromo-5-chloroisonicotinic acid requires careful handling. Based on data for analogous compounds, it should be considered a hazardous substance.[11][12]
-
Hazard Identification: Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12] Harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents and bases. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent degradation.[2]
Conclusion
3-Bromo-5-chloroisonicotinic acid is a quintessential example of a modern chemical building block, engineered for versatility and efficiency in the synthesis of complex molecules. Its well-defined points of reactivity allow for a logical and systematic approach to drug design and library synthesis. Understanding its core physical and chemical properties, as outlined in this guide, is essential for any researcher aiming to leverage its potential in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.
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